{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a methoxyphenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The final step involves the coupling of the pyrazole derivative with 4-methoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group could participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-hydroxyphenyl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-chlorophenyl)methyl]amine
Uniqueness: The presence of the methoxy group in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine distinguishes it from its analogs, potentially altering its electronic properties and reactivity. This can lead to differences in biological activity and binding affinity, making it a unique candidate for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H17F2N3O |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H17F2N3O/c1-20-13-4-2-11(3-5-13)6-17-7-12-8-18-19(9-12)10-14(15)16/h2-5,8-9,14,17H,6-7,10H2,1H3 |
InChI Key |
NDYXPNWIHSUHEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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